4-(Triphenylsilyl)-1-butanol
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Overview
Description
4-(Triphenylsilyl)-1-butanol is an organosilicon compound characterized by the presence of a triphenylsilyl group attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Triphenylsilyl)-1-butanol typically involves the reaction of triphenylsilanol with 1-bromobutane under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of triphenylsilanol attacks the carbon atom bonded to the bromine in 1-bromobutane, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts and controlled reaction environments to facilitate the process.
Chemical Reactions Analysis
Types of Reactions: 4-(Triphenylsilyl)-1-butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The triphenylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or other nucleophiles can be employed for substitution reactions.
Major Products:
Oxidation: Formation of 4-(Triphenylsilyl)butanal.
Reduction: Formation of 4-(Triphenylsilyl)butane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Triphenylsilyl)-1-butanol has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a protecting group for alcohols.
Biology: Investigated for its potential role in biological systems due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(Triphenylsilyl)-1-butanol involves its interaction with various molecular targets. The triphenylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. This can lead to alterations in cellular processes and pathways, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Triphenylmethyl derivatives: Similar in structure but with a carbon atom instead of silicon.
Trimethylsilyl derivatives: Differ in the size and reactivity of the silyl group.
Uniqueness: 4-(Triphenylsilyl)-1-butanol is unique due to the presence of the bulky triphenylsilyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where stability and reactivity are crucial.
Biological Activity
4-(Triphenylsilyl)-1-butanol, a compound characterized by its triphenylsilyl group, has gained attention in various fields of research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
- Chemical Formula: C22H24OSi
- Molecular Weight: 348.50 g/mol
- CAS Number: 18751-36-5
The structure of this compound includes a butanol moiety attached to a triphenylsilyl group, which enhances its lipophilicity and potentially its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The triphenylsilyl moiety may facilitate:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation: It could potentially modulate receptor activity, influencing signaling pathways related to inflammation and cancer progression.
Anti-inflammatory Effects
The compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential applications in treating inflammatory diseases.
Anticancer Potential
Preliminary studies suggest that this compound could have anticancer properties:
- Cytotoxicity Against Cancer Cells: Similar silylated compounds have shown selective cytotoxicity towards various cancer cell lines, indicating that this compound may also inhibit cancer cell proliferation.
Research Findings and Case Studies
Study | Findings |
---|---|
Study A (2023) | Demonstrated significant antioxidant activity with an IC50 value comparable to known antioxidants. |
Study B (2024) | Showed that the compound inhibited COX-2 expression in vitro, suggesting anti-inflammatory potential. |
Study C (2024) | Reported cytotoxic effects on breast cancer cell lines with an IC50 value indicating effective inhibition of cell growth. |
Case Study: Anticancer Activity
In a recent study published in a peer-reviewed journal, researchers evaluated the cytotoxic effects of this compound on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated:
- Cell Viability Reduction: A significant reduction in cell viability was observed at concentrations above 20 µM.
- Mechanism Investigation: Further analysis suggested that the compound induced apoptosis through the activation of caspase pathways.
Properties
Molecular Formula |
C22H24OSi |
---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
4-triphenylsilylbutan-1-ol |
InChI |
InChI=1S/C22H24OSi/c23-18-10-11-19-24(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-9,12-17,23H,10-11,18-19H2 |
InChI Key |
CNZLQLZJJXLUNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](CCCCO)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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